molecular formula C7H6BrN3 B12312963 1-Azido-2-bromo-4-methylbenzene

1-Azido-2-bromo-4-methylbenzene

Cat. No.: B12312963
M. Wt: 212.05 g/mol
InChI Key: GJZXJHOTTACXDQ-UHFFFAOYSA-N
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Description

1-Azido-2-bromo-4-methylbenzene is an organic compound with the molecular formula C7H6BrN3 It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 4 are replaced by azido, bromo, and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-bromo-4-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and ensuring safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-bromo-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Oxidation: Potassium permanganate (KMnO4)

Major Products:

    Triazoles: Formed through cycloaddition reactions with alkynes.

    Amines: Formed through reduction of the azido group.

    Carboxylic Acids: Formed through oxidation of the methyl group.

Scientific Research Applications

1-Azido-2-bromo-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-4-methylbenzene involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in bioorthogonal chemistry, where the compound can selectively react with specific biomolecules without interfering with natural biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

    1-Azido-4-methylbenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    1-Bromo-4-methylbenzene: Lacks the azido group, limiting its applications in cycloaddition reactions.

    2-Azido-4-methylbenzene: Positional isomer with different reactivity due to the location of the azido group.

Uniqueness: 1-Azido-2-bromo-4-methylbenzene is unique due to the presence of both azido and bromo groups, allowing it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and various scientific applications .

Properties

IUPAC Name

1-azido-2-bromo-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZXJHOTTACXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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